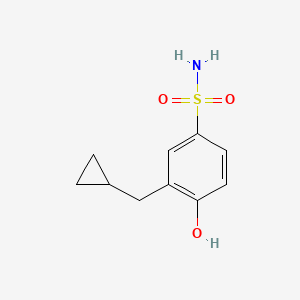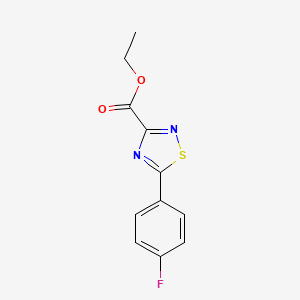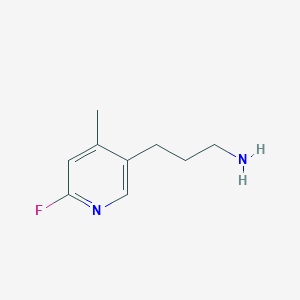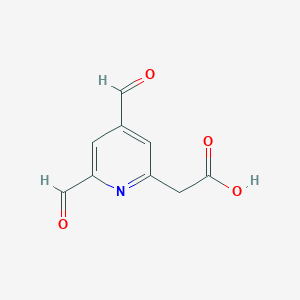
(4,6-Diformylpyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Diformylpyridin-2-YL)acetic acid is an organic compound that features a pyridine ring substituted with two formyl groups at positions 4 and 6, and an acetic acid group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diformylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of pyridine derivatives followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong acids or bases, and sometimes catalysts to facilitate the formylation and subsequent reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Diformylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to hydroxymethyl groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield (4,6-dicarboxylpyridin-2-YL)acetic acid, while reduction would produce (4,6-dihydroxymethylpyridin-2-YL)acetic acid.
Wissenschaftliche Forschungsanwendungen
(4,6-Diformylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4,6-Diformylpyridin-2-YL)acetic acid exerts its effects involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the acetic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the compound’s reactivity and its role in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but lacks the formyl groups.
4,6-Dimethylpyridine-2-YL)acetic acid: Similar structure but with methyl groups instead of formyl groups.
Uniqueness
(4,6-Diformylpyridin-2-YL)acetic acid is unique due to the presence of both formyl and acetic acid groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-(4,6-diformylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-6-1-7(3-9(13)14)10-8(2-6)5-12/h1-2,4-5H,3H2,(H,13,14) |
InChI-Schlüssel |
XWTVDJPBPVWFNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


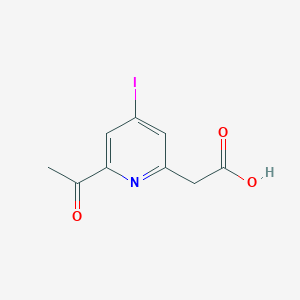
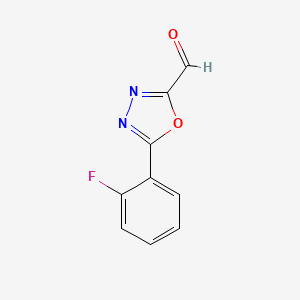

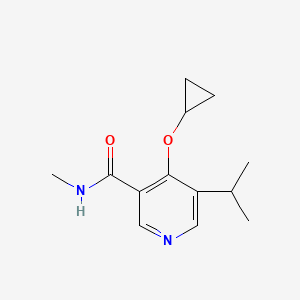
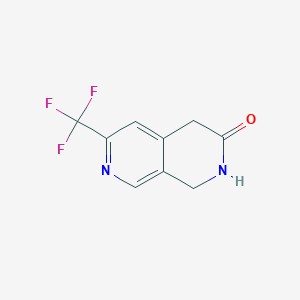
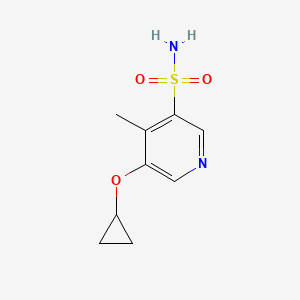
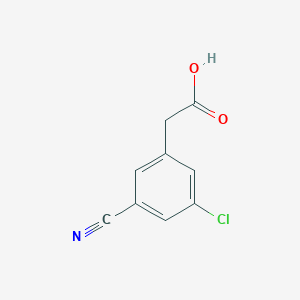
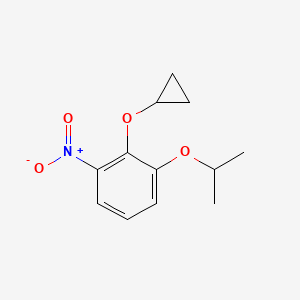
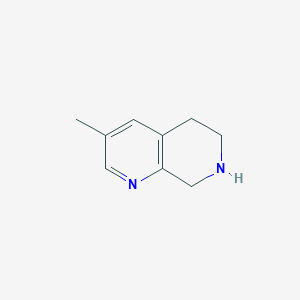
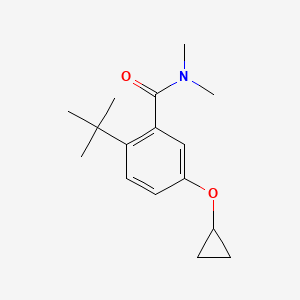
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)
